5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid
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Overview
Description
5,5’-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid is a complex organic compound with the molecular formula C24H18O10. It is known for its unique structure, which includes two isophthalic acid units connected by a 1,3-phenylenebis(methylene) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with 1,3-phenylenebis(methylene) compounds. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5,5’-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Medicine: Investigated for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,5’-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid involves its ability to coordinate with metal ions. The carboxylate groups and the oxygen atoms in the molecule act as coordination sites, allowing the formation of stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5,5’-(1,4-Phenylenebis(methylene))bis(oxy)diisophthalic acid: Similar structure but with a 1,4-phenylenebis(methylene) bridge.
5,5’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid: Contains an ethane-1,2-diyl spacer instead of a phenylenebis(methylene) bridge.
Uniqueness
5,5’-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid is unique due to its specific 1,3-phenylenebis(methylene) bridge, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C24H18O10 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[[3-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-2-1-3-14(4-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
JIFHUSQXUBUIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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